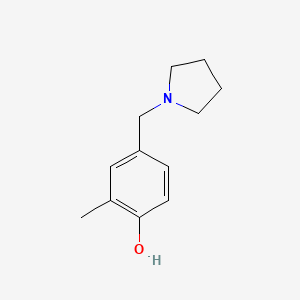

2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol

Overview

Description

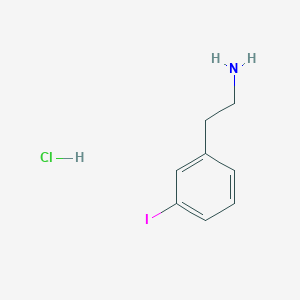

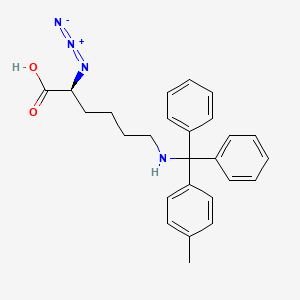

2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is a biologically significant alkylaminophenol compound. It contains both amine and phenol functional groups, making it a versatile molecule in various chemical and biological applications. This compound has garnered attention due to its potential use in medical applications, particularly in cancer treatment, owing to its high antioxidant properties .

Mechanism of Action

Target of Action

It is known that alkylaminophenol compounds, to which this molecule belongs, have been used frequently in cancer treatment . This suggests that the compound may target cancer cells or pathways involved in cancer progression.

Mode of Action

Alkylaminophenol compounds are known for their high antioxidant properties , which suggests that this compound might interact with its targets by neutralizing harmful free radicals in the body, thereby preventing cellular damage.

Biochemical Pathways

Given its potential role in cancer treatment , it may be involved in pathways related to cell proliferation, apoptosis, or oxidative stress.

Result of Action

Given its potential use in cancer treatment , it may induce cell death in cancer cells or inhibit their proliferation.

Biochemical Analysis

Biochemical Properties

It is known that alkylaminophenol compounds, which include 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol, are frequently used in cancer treatment . They are preferred in medical applications due to their high antioxidant properties .

Cellular Effects

Alkylaminophenol compounds are known to have antiproliferative action against cancer cells , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is typically achieved through the Petasis reaction. This reaction involves the interaction of an aldehyde, an amine, and a boronic acid under mild conditions. The Petasis reaction is favored for its simplicity and efficiency in producing alkylaminophenol compounds .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Petasis reaction’s scalability and mild reaction conditions make it a suitable candidate for industrial synthesis. The reaction’s adaptability to various substrates further enhances its industrial applicability .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol undergoes several types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products:

Oxidation: Quinones

Reduction: Alcohols or amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its antioxidant properties and potential use in cancer treatment.

Medicine: Explored as a pharmaceutical ingredient due to its antiproliferative action against cancer cells.

Industry: Utilized in the synthesis of various biologically active compounds.

Comparison with Similar Compounds

- 2-Methyl-4-(hydroxymethyl)phenol

- 2-Methyl-4-(aminomethyl)phenol

- 2-Methyl-4-(piperidin-1-ylmethyl)phenol

Comparison: 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is unique due to its specific structural features, such as the pyrrolidine ring, which enhances its biological activity and stability. Compared to similar compounds, it exhibits higher antioxidant properties and greater potential in medical applications .

Properties

IUPAC Name |

2-methyl-4-(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-8-11(4-5-12(10)14)9-13-6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKMVVKXIWOUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B2746114.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2746117.png)

![N-cyclohexyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2746120.png)

![(2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2746125.png)

![2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2746132.png)